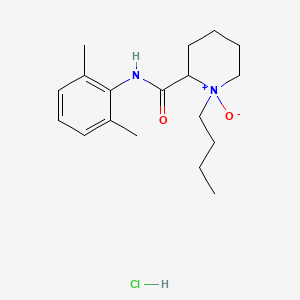

布比卡因 N-氧化物盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bupivacaine N-Oxide Hydrochloride Salt is a derivative of bupivacaine, a widely used local anesthetic This compound is primarily utilized in research settings to study the pharmacological and toxicological properties of bupivacaine derivatives

科学研究应用

Bupivacaine N-Oxide Hydrochloride Salt has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the study of bupivacaine derivatives.

Biology: Investigated for its effects on cellular processes and its potential as a tool in neurobiology research.

Medicine: Explored for its potential use in pain management and anesthesia, particularly in understanding the pharmacokinetics and pharmacodynamics of bupivacaine derivatives.

Industry: Utilized in the development of new anesthetic formulations and drug delivery systems.

作用机制

- Additionally, it may bind to prostaglandin E2 receptors (subtype EP1), reducing inflammation and fever .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

生化分析

Biochemical Properties

Bupivacaine N-Oxide Hydrochloride Salt, like Bupivacaine, is thought to exert its effects primarily through sodium channel block . This blockage inhibits the propagation of neuronal action potentials, leading to a decrease in sensation in the area where it is applied .

Cellular Effects

Bupivacaine N-Oxide Hydrochloride Salt can have various effects on cells. For instance, it has been found to cause paresthesia, paralysis, apnea, hypoventilation, fecal incontinence, and urinary incontinence . Additionally, it can cause chondrolysis after continuous infusion into a joint space .

Molecular Mechanism

The main action of Bupivacaine N-Oxide Hydrochloride Salt is through sodium channel block . It binds to the sodium channels on neurons, inhibiting the propagation of action potentials and thereby decreasing sensation .

Temporal Effects in Laboratory Settings

Bupivacaine N-Oxide Hydrochloride Salt is often used in laboratory settings due to its long duration of action . It is commonly injected into surgical wound sites to reduce pain for up to 20 hours after surgery .

Metabolic Pathways

Bupivacaine N-Oxide Hydrochloride Salt is extensively metabolized, with no unchanged Bupivacaine detected in urine or feces . In vitro studies have shown that the CYP3A4 and CYP1A2 isoforms mediate the metabolism of Bupivacaine to desbutyl Bupivacaine and 3-hydroxy Bupivacaine, respectively .

Transport and Distribution

Bupivacaine is often administered by spinal injection, suggesting that it can be distributed throughout the body via the circulatory system .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to the cell membrane where it can interact with sodium channels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Bupivacaine N-Oxide Hydrochloride Salt typically involves the oxidation of bupivacaine. The process begins with the preparation of bupivacaine, which is then subjected to oxidation using suitable oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of Bupivacaine N-Oxide Hydrochloride Salt follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The production process is optimized to ensure cost-effectiveness and scalability.

化学反应分析

Types of Reactions: Bupivacaine N-Oxide Hydrochloride Salt undergoes various chemical reactions, including:

Oxidation: The primary reaction involved in its synthesis.

Reduction: Can be reduced back to bupivacaine under specific conditions.

Substitution: Reacts with nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation: Bupivacaine N-Oxide.

Reduction: Bupivacaine.

Substitution: Substituted bupivacaine derivatives.

相似化合物的比较

Bupivacaine: The parent compound, widely used as a local anesthetic.

Levobupivacaine: An enantiomer of bupivacaine with similar anesthetic properties but lower cardiotoxicity.

Ropivacaine: Another local anesthetic with a similar structure but different pharmacokinetic properties.

Uniqueness: Bupivacaine N-Oxide Hydrochloride Salt is unique due to its N-oxide functional group, which imparts different pharmacological and toxicological properties compared to its parent compound. This uniqueness makes it valuable in research for understanding the effects of structural modifications on the activity of local anesthetics.

属性

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVSYTYTKCADQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)